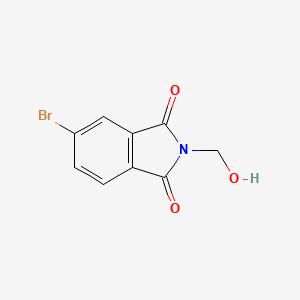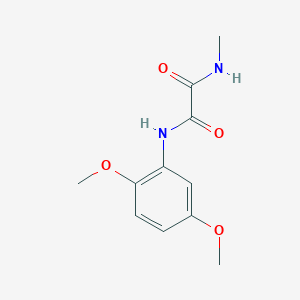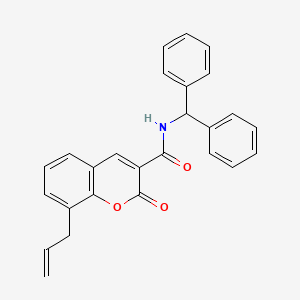
8-allyl-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-allyl-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide, also known as Compound A, is a synthetic compound that has been widely studied for its potential therapeutic properties. This compound belongs to the class of chromene derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 8-allyl-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide A is not fully understood. However, it is believed to act on various molecular targets, including enzymes and signaling pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation. It has also been found to modulate various signaling pathways, including the nuclear factor-kappa B pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound A has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various diseases. It has also been found to induce apoptosis in cancer cells and reduce the accumulation of amyloid-beta plaques in Alzheimer's disease. Additionally, it has been found to have analgesic and anti-anxiety effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 8-allyl-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide A is that it has shown promising results in various scientific research studies. It has also been found to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for research on 8-allyl-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide A. One direction is to further elucidate its mechanism of action, which could lead to the development of more potent and selective compounds. Another direction is to study its potential therapeutic properties in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to determine its efficacy and safety in humans, which could lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 8-allyl-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide A involves the reaction of 8-allyl-7-hydroxy-2H-chromene-2-one with diphenylmethylamine in the presence of a catalyst. The reaction yields this compound, which can be purified using standard techniques.
Wissenschaftliche Forschungsanwendungen
8-allyl-N-(diphenylmethyl)-2-oxo-2H-chromene-3-carboxamide A has been studied extensively for its potential therapeutic properties. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, this compound A has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, it has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In inflammation research, this compound A has been found to reduce inflammation and oxidative stress.
Eigenschaften
IUPAC Name |
N-benzhydryl-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO3/c1-2-10-20-15-9-16-21-17-22(26(29)30-24(20)21)25(28)27-23(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h2-9,11-17,23H,1,10H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRAHHOAILHJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5004713.png)
![2-(4-iodophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5004719.png)

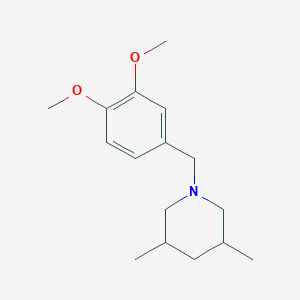
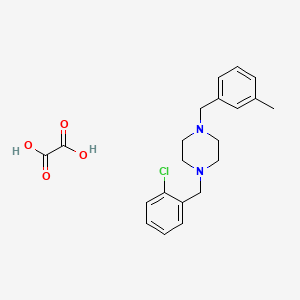
![5-[(5-bromo-2-furyl)methylene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5004733.png)
![3-(4-bromophenyl)-5-(3-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5004739.png)
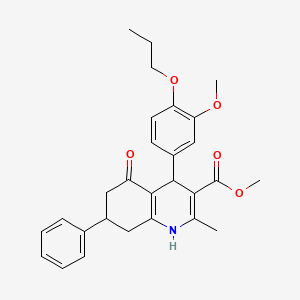
![ethyl 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5004754.png)
![5-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5004761.png)
![2-(4-bromophenyl)-2-oxoethyl {[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5004766.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5004788.png)
